molecular formula C19H29BrN2O2 B3464184 1'-(2-bromo-4,5-dimethoxybenzyl)-1,4'-bipiperidine

1'-(2-bromo-4,5-dimethoxybenzyl)-1,4'-bipiperidine

Cat. No. B3464184
M. Wt: 397.3 g/mol
InChI Key: SIEOWFOLDHKLNF-UHFFFAOYSA-N
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Description

The compound “1’-(2-bromo-4,5-dimethoxybenzyl)-1,4’-bipiperidine” is a complex organic molecule. It contains a bipiperidine moiety, which is a type of nitrogen-containing ring structure, and a 2-bromo-4,5-dimethoxybenzyl group .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For example, a related compound, 1-(2-bromo-4,5-dimethoxybenzyl)-1H-benzo[d]-[1,2,3]triazole, was synthesized using benzotriazole, 1-bromo-2-(bromomethyl)-4,5-dimethoxybenzene, and potassium carbonate .


Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name and the structures of similar compounds. It likely contains a bipiperidine ring attached to a 2-bromo-4,5-dimethoxybenzyl group . The exact structure would depend on the specific arrangement of these groups in the molecule.


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which it is used. The bromine atoms and the methoxy groups could potentially be involved in various reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be predicted based on its structure and the properties of similar compounds. For example, it is likely to have a relatively high molecular weight due to the presence of multiple heavy atoms (bromine and nitrogen). It may also have certain polar characteristics due to the presence of the methoxy groups .

Scientific Research Applications

Synthesis and Chemical Applications

1'-(2-bromo-4,5-dimethoxybenzyl)-1,4'-bipiperidine and its derivatives are primarily utilized in chemical synthesis and have been involved in the formation of complex organic compounds. A study by Rosa et al. (1997) demonstrated its use in the synthesis of amaryllidaceae alkaloids, where it underwent radical cyclization to yield various phenanthridinylethyl alcohols, leading to compounds like assoanine and pratosine (Rosa et al., 1997). This showcases its role in the creation of complex molecules, often with potential pharmaceutical applications.

Analysis Techniques

Advancements in analytical chemistry have incorporated compounds like this compound. Abiedalla et al. (2021) used related compounds in gas chromatography-mass spectrometry (GC-MS) and gas chromatography-infrared (GC-IR) analysis, highlighting its importance in the identification and characterization of novel psychoactive substances (Abiedalla et al., 2021).

Potential Biological Activities

The derivatives of this compound have shown potential in biological applications. For instance, Cui et al. (2011) explored synthetic bromophenols and their methoxy derivatives for their inhibitory activity against protein tyrosine phosphatase 1B (PTP1B), a target for treating type 2 diabetes and obesity (Cui et al., 2011). This suggests potential therapeutic applications of these compounds.

Pharmaceutical Research

In pharmaceutical research, derivatives of this compound have been investigated for their potential medicinal properties. Khan et al. (2005) synthesized a series of biperidines, including variations of this compound, as tyrosinase inhibitors for potential use in treating hyperpigmentation disorders (Khan et al., 2005).

Future Directions

The future research directions for this compound could include further studies on its synthesis, structure, reactivity, and potential applications. For example, it could be interesting to explore its potential uses in medicinal chemistry or materials science .

properties

IUPAC Name

1-[(2-bromo-4,5-dimethoxyphenyl)methyl]-4-piperidin-1-ylpiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29BrN2O2/c1-23-18-12-15(17(20)13-19(18)24-2)14-21-10-6-16(7-11-21)22-8-4-3-5-9-22/h12-13,16H,3-11,14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIEOWFOLDHKLNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)CN2CCC(CC2)N3CCCCC3)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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